5,7-diiodo-3H-1,3-benzoxazol-2-one
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Overview
Description
5,7-Diiodo-3H-1,3-benzoxazol-2-one is a chemical compound with the molecular formula C7H3I2NO2 and a molecular weight of 386.91 g/mol . It is characterized by the presence of two iodine atoms at the 5 and 7 positions of the benzoxazole ring, which significantly influences its chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have shown cytotoxic effects on various cancer cells , suggesting that this compound may also target cancer cells.
Mode of Action
It is known that similar compounds can inhibit the growth of lung, breast, and colon cancer cells . This suggests that 5,7-diiodo-3H-1,3-benzoxazol-2-one may interact with its targets in a way that inhibits cell growth.
Biochemical Analysis
Biochemical Properties
5,7-Diiodo-3H-1,3-benzoxazol-2-one plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can form complexes with proteins, altering their conformation and stability . These interactions are essential for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target enzyme . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, this compound can exhibit toxic effects, including enzyme inhibition, cellular toxicity, and adverse physiological responses . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound in biomedical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and function . For instance, this compound can modulate the activity of enzymes involved in oxidative metabolism, leading to changes in metabolite levels and metabolic flux . Understanding these metabolic pathways is essential for elucidating the biochemical role of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diiodo-3H-1,3-benzoxazol-2-one typically involves the iodination of 3H-1,3-benzoxazol-2-one. This can be achieved through various methods, including the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5,7-Diiodo-3H-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5,7-Diiodo-3H-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-3H-1,3-benzoxazol-2-one
- 7-Iodo-3H-1,3-benzoxazol-2-one
- 3H-1,3-benzoxazol-2-one
Uniqueness
This dual iodination allows for more versatile chemical modifications and a broader range of biological activities .
Properties
IUPAC Name |
5,7-diiodo-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I2NO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPJIEOEEWJHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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